molecular formula C25H20Cl2N2O5 B2357803 5-(3-chlorophenyl)-2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005154-57-3

5-(3-chlorophenyl)-2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2357803
CAS No.: 1005154-57-3
M. Wt: 499.34
InChI Key: YCKZIYVRIPZFNG-UHFFFAOYSA-N
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Description

The compound 5-(3-chlorophenyl)-2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione features a complex heterocyclic scaffold with three distinct aromatic substituents:

  • 3-Chlorophenyl at position 5,
  • 4-Chlorophenyl at position 2,
  • 2,4-Dimethoxyphenyl at position 2.

The combination of electron-withdrawing (chloro) and electron-donating (methoxy) groups suggests tunable electronic properties, which may influence solubility, crystallinity, and biological activity.

Properties

IUPAC Name

5-(3-chlorophenyl)-2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Cl2N2O5/c1-32-18-10-11-19(20(13-18)33-2)22-21-23(34-29(22)16-8-6-14(26)7-9-16)25(31)28(24(21)30)17-5-3-4-15(27)12-17/h3-13,21-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKZIYVRIPZFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)ON2C5=CC=C(C=C5)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3-chlorophenyl)-2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of immunology and cancer research. Its structural features suggest it may interact with various biological pathways, making it a candidate for further investigation.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22H20Cl2N2O4
  • Molecular Weight : 429.31 g/mol

Immunomodulatory Effects

Research indicates that isoxazole derivatives exhibit significant immunomodulatory properties. Specifically, compounds similar to 5-(3-chlorophenyl)-2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole have been shown to modulate immune responses effectively. For instance:

  • Immunosuppressive Activity : Isoxazole derivatives are reported to have immunosuppressive effects comparable to established immunosuppressants like cyclosporine. They can inhibit the humoral immune response and influence cytokine production in vitro and in vivo models .

Anticancer Properties

The compound's potential as an anticancer agent is noteworthy. Studies have shown that derivatives of isoxazole can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Cell Proliferation Inhibition : Certain studies have demonstrated that isoxazole derivatives can significantly inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values indicating potent activity .
  • Mechanism of Action : The anticancer effects are often attributed to the modulation of cell cycle regulators and induction of apoptosis pathways. For example, compounds similar to this isoxazole derivative have been found to inhibit Aurora-A kinase activity, which is crucial for cell division and proliferation .

Summary of Biological Activities

Activity Type Effect Reference
ImmunosuppressiveComparable to cyclosporine
AnticancerInduces apoptosis in A549 and MCF-7 cells
Cell Proliferation InhibitionSignificant IC50 values against tumor cells

Case Studies and Research Findings

  • Immunomodulatory Study :
    • A study investigated the effects of isoxazole derivatives on lymphocyte proliferation and cytokine production. Results indicated a marked suppression of TNF-alpha production in response to lipopolysaccharide (LPS), suggesting a potential therapeutic application in autoimmune diseases .
  • Antitumor Activity Assessment :
    • In vitro assays demonstrated that specific derivatives exhibited IC50 values as low as 0.30 nM against human umbilical vein endothelial cells, highlighting their potential in targeting angiogenesis in tumors .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its structural characteristics that may allow it to interact with various biological pathways:

  • Anticancer Activity : Research indicates that derivatives of pyrrolo[3,4-d]isoxazoles exhibit cytotoxic effects against different cancer cell lines. The chlorophenyl substituents may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
  • Antioxidant Properties : Compounds with similar structures have been reported to possess antioxidant activity. This is crucial in mitigating oxidative stress-related diseases. The incorporation of methoxy groups may enhance radical scavenging capabilities.

Neuroscience

Studies have suggested that isoxazole derivatives can influence neurotransmitter systems. The specific compound may have applications in developing treatments for neurodegenerative diseases by modulating synaptic transmission or neuroinflammation.

Material Science

The unique properties of this compound position it as a candidate for use in advanced materials:

  • Organic Electronics : The electronic properties of pyrrolo[3,4-d]isoxazoles make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic band structure through chemical modifications allows for the development of efficient light-emitting materials.
  • Polymer Chemistry : Incorporating this compound into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties.

Case Study 1: Anticancer Activity

A study examined the cytotoxic effects of various pyrrolo[3,4-d]isoxazole derivatives on human breast cancer cell lines. The results indicated that compounds with similar structural motifs significantly inhibited cell proliferation compared to controls. This highlights the potential of such compounds in cancer therapeutics.

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant capabilities of isoxazole derivatives using DPPH radical scavenging assays. The findings demonstrated that certain derivatives exhibited higher antioxidant activity than ascorbic acid, suggesting that this compound could be further explored for health-related applications.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerSignificant cytotoxicity against cancer cells ,
AntioxidantHigh radical scavenging activity ,
NeuroprotectivePotential modulation of neurotransmitter systems
Electronic PropertiesSuitable for OLED and OPV applications ,

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs and their substituent differences are summarized below:

Compound Name / ID Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Functional Groups Reference
Target Compound 3-ClPh (5), 4-ClPh (2), 2,4-MeOPh (3) Likely C25H19Cl2N2O5 ~507.34* Isoxazole-dione, Cl, OMe N/A
5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione 2-ClPh (5), 4-NMe2Ph (3), 2-MePh (2) C27H23ClN3O3 472.94 Isoxazole-dione, Cl, NMe2, Me
2-(4-Chlorophenyl)-3-(2-thienyl)-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione 4-ClPh (2), 2-thienyl (3), 3-CF3Ph (5) C22H14ClF3N2O3S 478.87 Isoxazole-dione, Cl, CF3, thiophene
5-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)-3-(4-methoxyphenyl)-2-methyltetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6-dione Pyridine-Cl-CF3 (side chain), 4-MeOPh (3), Me (2) C20H18ClF3N4O4 470.80 Isoxazole-dione, CF3, OMe, pyridine

*Estimated based on structural similarity.

Key Observations:

  • Electron Effects: The target compound’s 2,4-dimethoxyphenyl group provides electron-donating effects, contrasting with the electron-withdrawing CF3 and thienyl groups in or the dimethylamino group in .
  • Molecular Weight : The target compound’s higher molar mass (~507 g/mol) compared to analogs (470–478 g/mol) arises from its three aromatic substituents.
  • Bioactivity Potential: Analogs with CF3 () or pyridine () groups may exhibit enhanced lipophilicity or receptor binding, whereas the target’s dimethoxy groups could improve solubility .

Crystallographic and Structural Comparisons

Evidence from isostructural compounds highlights substituent-driven packing differences:

  • Isostructurality: Compounds 4 and 5 in (chloro vs. fluoro substituents) retain identical triclinic (P¯1) symmetry despite halogen substitution, suggesting minor steric adjustments. However, the target compound’s dimethoxy groups may disrupt such isostructurality due to bulkier substituents.
  • Planarity: Most analogs (e.g., ) adopt near-planar conformations except for perpendicular aryl groups, as seen in . The target’s 3-chlorophenyl and 4-chlorophenyl groups may similarly induce non-planar packing.

Spectroscopic and Analytical Data

While direct data for the target compound is unavailable, comparisons with triazole-thione analogs () reveal:

  • IR Spectroscopy : The target’s isoxazole-dione core may show C=O stretches near 1700–1750 cm⁻¹, distinct from the C=S (1243 cm⁻¹) in .
  • 1H-NMR : Aromatic protons (6.86–7.26 ppm in ) align with the target’s chloro/methoxy-substituted phenyl groups, though methoxy signals (~3.8 ppm) would dominate.

Preparation Methods

Core Assembly Using Azomethine N-Oxides and Maleimides

The most widely reported method involves 1,3-dipolar cycloaddition between in-situ-generated azomethine N-oxides and N-aryl maleimides.

Reaction Conditions

  • Azomethine N-oxide precursor : Synthesized from 3-chlorobenzaldehyde and N-methylhydroxylamine hydrochloride in dichloromethane.
  • Maleimide derivative : N-(4-chlorophenyl)maleimide, prepared via maleic anhydride and 4-chloroaniline condensation.
  • Solvent : Refluxing benzene or toluene (12–24 hrs).
  • Yield : 42–65% after column chromatography.

Mechanistic Insights
The reaction proceeds via a concerted cis-endo transition state , favoring the cis isomer (3a-A) due to secondary orbital interactions between the maleimide’s carbonyl groups and the dipole’s π-system.

Example Protocol

  • Combine equimolar azomethine N-oxide (1.2 eq) and N-(4-chlorophenyl)maleimide (1.0 eq) in anhydrous toluene.
  • Reflux under nitrogen for 18 hrs.
  • Concentrate under vacuum and purify via silica gel chromatography (petroleum ether/ethyl acetate, 3:1).

Radical-Mediated One-Pot Synthesis

Tandem Functionalization/Cycloaddition

A metal-free approach utilizes tert-butyl nitrite (TBN) to generate nitroxide radicals from methyl ketones, which subsequently undergo cycloaddition with maleimides.

Advantages

  • Avoids pre-functionalized dipolar precursors.
  • Enables Csp³–H activation for direct functionalization.

Reaction Setup

Component Quantity Role
3'-Chloroacetophenone 1.0 eq Radical precursor
N-(4-Chlorophenyl)maleimide 1.2 eq Dienophile
tert-Butyl nitrite 2.5 eq Nitrosating agent
Acetonitrile 0.1 M Solvent
Temperature 80°C Reaction control

Outcome

  • Yield : 55–70% after recrystallization (CHCl₃/n-hexane).
  • Selectivity : >8:1 trans/cis ratio due to radical stability.

Diastereoselectivity and Isomer Separation

Cis vs. Trans Isomer Formation

The cycloaddition generates cis- (3a-A) and trans- (3a-B) diastereomers, distinguishable via ¹H NMR (C3-H coupling).

Key Data

Isomer δ(C3-H) (ppm) J (Hz) Relative Energy (kcal/mol)
Cis 5.21 8.7 0.0 (favored)
Trans 4.98 6.3 +1.4

Separation Method

  • Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate).
  • Crystallization : Differential solubility in chloroform/n-hexane mixtures.

Purification and Analytical Characterization

Chromatographic Techniques

  • Normal-phase HPLC : Zorbax SB-C18 column, 70:30 acetonitrile/water, 1.0 mL/min.
  • Retention time : 12.3 min (cis), 14.1 min (trans).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 7.45–7.12 (m, 8H, Ar-H).
    • δ 5.21 (s, 1H, C3-H).
    • δ 3.85 (s, 6H, OCH₃).
  • IR (KBr) : 1745 cm⁻¹ (C=O), 1173 cm⁻¹ (C-O).

Comparative Analysis of Synthetic Methods

Parameter 1,3-Dipolar Cycloaddition Radical-Mediated
Yield 42–65% 55–70%
Diastereoselectivity 3:1 cis/trans 1:8 cis/trans
Reaction Time 18–24 hrs 6–8 hrs
Scalability Moderate High
Environmental Impact High (benzene) Moderate (MeCN)

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Synthesis optimization requires systematic adjustment of reaction parameters such as temperature, solvent polarity (e.g., DMF vs. THF), and reaction time. For example, polar aprotic solvents may enhance cyclization efficiency in heterocyclic systems. Statistical methods like Design of Experiments (DoE) can minimize trial runs while identifying critical interactions between variables (e.g., temperature × solvent) . Reaction progress should be monitored via TLC or HPLC to isolate intermediates and minimize side products. Evidence from analogous pyrrolo-isoxazole syntheses suggests that stepwise purification (e.g., column chromatography after each step) is essential for high-purity yields .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer:
  • ¹H/¹³C NMR: Resolve substituent effects on aromatic protons (e.g., chlorophenyl vs. dimethoxyphenyl groups) and confirm stereochemistry at the dihydro-pyrrolo ring.
  • IR Spectroscopy: Identify carbonyl (C=O) and isoxazole ring vibrations (~1650–1750 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and fragmentation patterns.
    Comparative analysis with structurally similar compounds (e.g., pyrazole derivatives) can validate assignments .

Q. How can computational methods predict the compound’s electronic properties?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. For example, electron-withdrawing chloro groups lower LUMO energy, enhancing electrophilic reactivity. Solvent effects (e.g., PCM models) refine predictions of solubility and stability .

Advanced Research Questions

Q. What computational strategies can accelerate reaction design for derivatives of this compound?

  • Methodological Answer: Quantum chemical reaction path searches (e.g., using GRRM or AFIR) combined with machine learning (ML) can predict viable pathways for derivatization. The ICReDD framework integrates computational screening (e.g., transition-state analysis) with experimental validation to prioritize targets. For instance, substituent effects on the pyrrolo-isoxazole core can be pre-screened for steric/electronic compatibility .

Q. How can molecular docking elucidate this compound’s mechanism of action?

  • Methodological Answer: Dock the compound into target protein active sites (e.g., kinases or GPCRs) using software like AutoDock Vina. Prioritize targets based on structural homology (e.g., ATP-binding pockets). Binding affinity (ΔG) and interaction maps (e.g., hydrogen bonds with Tyr-327) guide mutagenesis studies. ADME/Tox profiling (e.g., SwissADME) predicts bioavailability and toxicity risks .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer:
  • Dose-Response Analysis: Re-evaluate IC₅₀ values under standardized conditions (e.g., cell line, incubation time).
  • Metabolite Screening: LC-MS/MS identifies active metabolites that may explain discrepancies.
  • Orthogonal Assays: Validate enzyme inhibition (e.g., fluorogenic substrates) alongside cell-based assays. Cross-reference with structurally related compounds (e.g., pyrazolo-pyridinediones) to isolate substituent-specific effects .

Q. How can structure-activity relationship (SAR) studies guide rational drug design?

  • Methodological Answer: Systematically modify substituents (e.g., replace 2,4-dimethoxyphenyl with halogenated analogs) and assay changes in potency. QSAR models correlate logP, polar surface area, and steric parameters with activity. For example, chloro groups at the 3-position may enhance target binding via hydrophobic interactions, while methoxy groups improve solubility .

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